

Pioneering Synthesis of 2-Methyl-4-nitroindole: A Historical and Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-4-nitroindole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical account and synthetic protocols for **2-Methyl-4-nitroindole**, a key heterocyclic building block in medicinal chemistry. While the precise first synthesis remains a topic of scholarly discussion, this paper will focus on a significant early method reported by Małkosza and Sienkiewicz and explore related classical methodologies that provide a comprehensive understanding of its synthesis.

Historical Context and Key Methodologies

The first documented synthesis of **2-Methyl-4-nitroindole** is attributed to a 1999 communication by Sienkiewicz and Małkosza in Tetrahedron Letters. This initial report was later elaborated upon in a 2004 full paper in Tetrahedron, which provides a more detailed experimental account. This method involves the reaction of 3-nitroaniline with acetone in the presence of a strong base, potassium tert-butoxide.

An alternative and historically significant approach to the synthesis of substituted indoles is the Reissert indole synthesis. This classical named reaction, first reported by Arnold Reissert in 1897, traditionally involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization to form the indole ring. While not the first method for **2-Methyl-4-nitroindole** specifically, its principles are foundational in indole chemistry. A procedure for 4-nitroindole detailed in Organic Syntheses notes its adaptability for the preparation of 2-alkyl derivatives, highlighting the versatility of this general strategy.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **2-Methyl-4-nitroindole** as reported in the literature.

Parameter	Value	Reference
Starting Material	3-Nitroaniline	Mąkosza & Sienkiewicz (2004)
Reagent	Acetone	Mąkosza & Sienkiewicz (2004)
Base	Potassium tert-butoxide	Mąkosza & Sienkiewicz (2004)
Solvent	DMSO	Mąkosza & Sienkiewicz (2004)
Reported Yield	50%	Mąkosza & Sienkiewicz (2004)
Melting Point	202 °C	Mąkosza & Sienkiewicz (2004)
Spectroscopic Data	IR (KBr): 3301, 1580, 1505, 1478, 1321, 1231, 980, 779, 735 cm ⁻¹	Mąkosza & Sienkiewicz (2004)

Experimental Protocols

Synthesis of 2-Methyl-4-nitroindole via Base-Promoted Reaction of 3-Nitroaniline and Acetone

This protocol is based on the method described by Mąkosza and Sienkiewicz in Tetrahedron (2004).

Materials:

- 3-Nitroaniline
- Acetone
- Potassium tert-butoxide (t-BuOK)
- Dimethyl sulfoxide (DMSO)

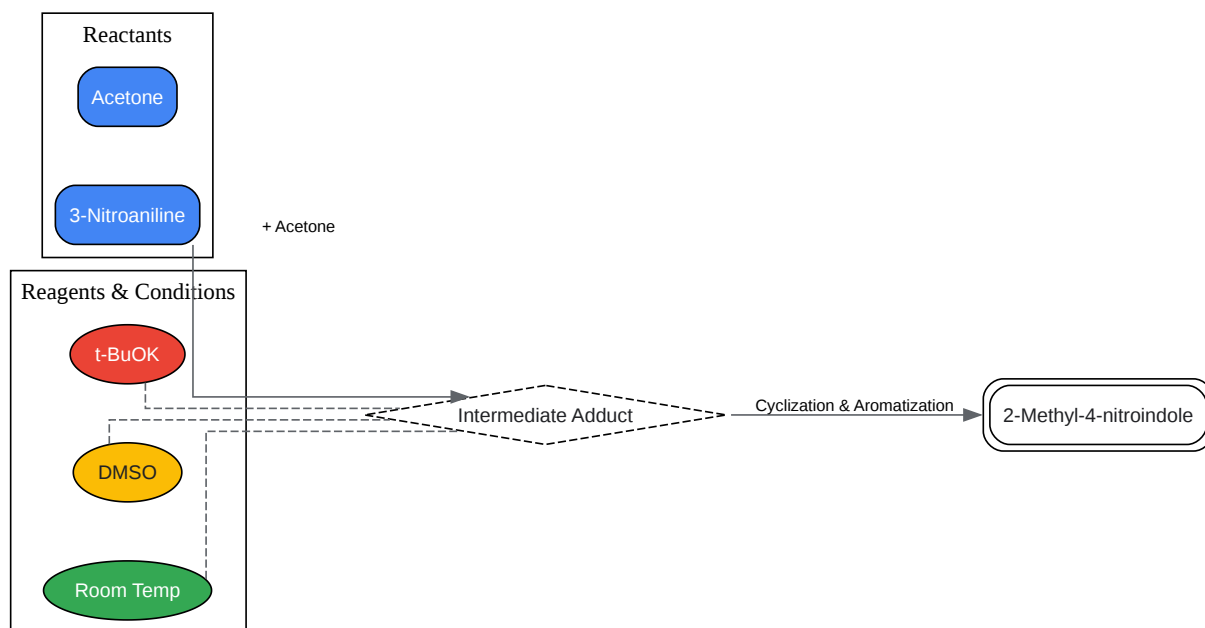
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- To a solution of 3-nitroaniline (1.0 eq) in dry DMSO, add an excess of acetone (≥ 10 eq).
- With vigorous stirring, add potassium tert-butoxide (2.4 eq) portion-wise at room temperature. The reaction is reported to be exothermic.
- Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride.
- Extract the aqueous phase with ethyl acetate.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford **2-Methyl-4-nitroindole**.

Mandatory Visualizations

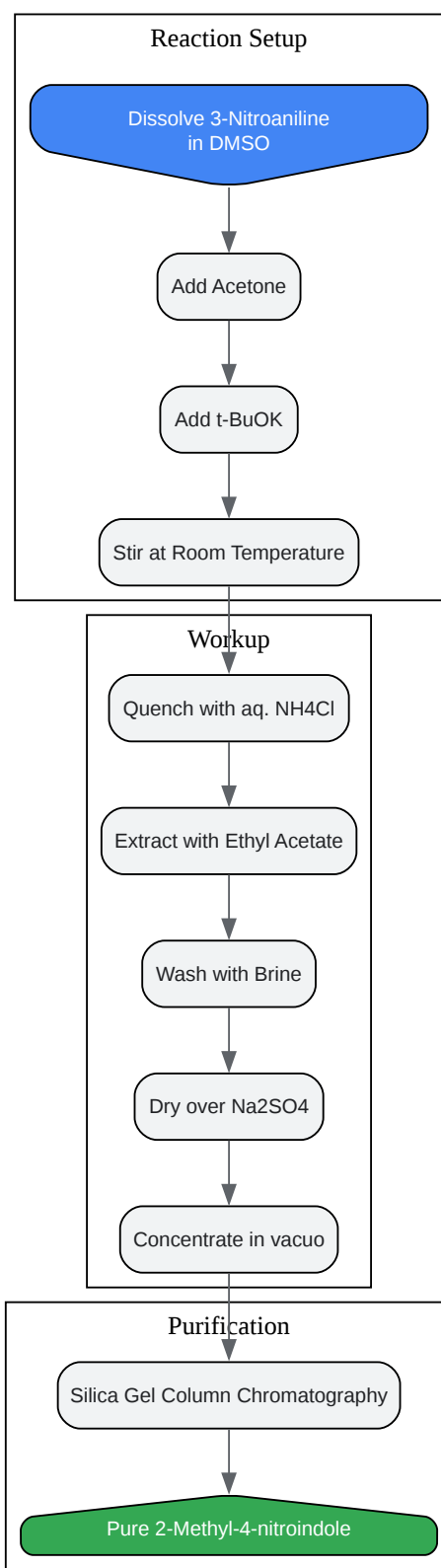
Synthetic Pathway of 2-Methyl-4-nitroindole



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Caption: Synthesis of **2-Methyl-4-nitroindole** from 3-nitroaniline.

Logical Workflow of the Experimental Protocol



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Caption: Experimental workflow for the synthesis.

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